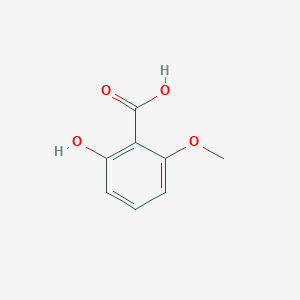

2-Hydroxy-6-methoxybenzoic acid

概要

説明

2-ヒドロキシ-6-メトキシ安息香酸は、6-メトキシサリチル酸としても知られており、分子式がC8H8O4、分子量が168.15 g/molのフェノール酸です 。この化合物は、ベンゼン環に結合したヒドロキシル基とメトキシ基の両方を持つことを特徴とし、サリチル酸の誘導体です。顕著な鎮痛効果があり、さまざまな科学研究に応用されています .

2. 製法

合成経路と反応条件: 2-ヒドロキシ-6-メトキシ安息香酸は、いくつかの方法で合成できます。一般的な合成経路の1つは、o-クロロベンゾニトリルとメチルナトリウムをオートクレーブ中で80-100°C、0.2-0.4 Mpaの圧力で反応させることです。次に、反応混合物を液体苛性ソーダで処理し、蒸留してメタノールを回収します。最終生成物は塩酸で酸性化することで得られ、2-ヒドロキシ-6-メトキシ安息香酸が沈殿します .

工業的製造方法: 2-ヒドロキシ-6-メトキシ安息香酸の工業的製造方法では、通常、同様の合成経路がより大規模に採用されています。連続フローリアクターと自動システムの使用により、製品の品質と収率が安定します。反応条件は、効率を最大化し、副生成物を最小限に抑えるように最適化されています。

作用機序

2-ヒドロキシ-6-メトキシ安息香酸の作用機序は、特定の分子標的と経路との相互作用に関与しています。これは、痛みや炎症の媒介物質であるプロスタグランジンの合成を阻害することで、鎮痛効果を示すことが知られています。この化合物のヒドロキシル基とメトキシ基は、プロスタグランジン合成に関与する酵素の活性部位への結合に重要な役割を果たします .

生化学分析

Biochemical Properties

2-Hydroxy-6-methoxybenzoic acid plays a role in biochemical reactions. It can be used for the determination of acetylsalicylic acid and its major metabolite, salicylic acid, in animal plasma

Cellular Effects

It has been reported to exhibit significant analgesic effects , suggesting that it may influence cell function and cellular processes.

Molecular Mechanism

Given its analgesic effects , it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.

Dosage Effects in Animal Models

This compound can be used for the determination of acetylsalicylic acid and its major metabolite, salicylic acid, in animal plasma

準備方法

Synthetic Routes and Reaction Conditions: 2-Hydroxy-6-methoxybenzoic acid can be synthesized through several methods. One common synthetic route involves the reaction of o-chloro benzonitrile with sodium methylate in an autoclave at 80-100°C and a pressure of 0.2-0.4 Mpa. The reaction mixture is then treated with liquid caustic soda, followed by distillation to recover methanol. The final product is obtained by acidification with hydrochloric acid, resulting in the precipitation of this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

化学反応の分析

反応の種類: 2-ヒドロキシ-6-メトキシ安息香酸は、次のようなさまざまな化学反応を起こします。

酸化: ヒドロキシル基は、対応するキノンを生成するように酸化できます。

還元: カルボキシル基は、アルコールを生成するように還元できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物:

酸化: キノンおよび他の酸化された誘導体。

還元: アルコールおよび他の還元された誘導体。

置換: さまざまな置換安息香酸.

科学的研究の応用

Pharmacological Studies

2-Hydroxy-6-methoxybenzoic acid has been utilized as an internal standard in the determination of acetylsalicylic acid (aspirin) and its metabolite salicylic acid in biological samples. This application is crucial for pharmacokinetic studies, allowing for accurate measurement of drug levels in plasma .

Analgesic Effects

Research indicates that this compound exhibits significant analgesic properties. It has been shown to alleviate pain in various experimental models, making it a candidate for further development as a therapeutic agent .

Antioxidant Activity

Studies have highlighted the antioxidant potential of this compound. It has been reported to improve the activity of antioxidant enzymes in diabetic models, suggesting its role in protecting against oxidative stress associated with diabetes .

Case Study 1: Pharmacokinetic Analysis

A study conducted by Xu et al. (2009) demonstrated the efficacy of using this compound as an internal standard for analyzing acetylsalicylic acid and salicylic acid levels in animal plasma via liquid chromatography-tandem mass spectrometry. The results showed a high degree of accuracy and sensitivity, facilitating better understanding of drug metabolism .

| Study | Methodology | Findings |

|---|---|---|

| Xu et al., 2009 | Liquid Chromatography-Tandem Mass Spectrometry | Validated the use of this compound as an internal standard for pharmacokinetic studies |

Case Study 2: Antioxidant Effects in Diabetic Rats

In another study, diabetic rats treated with this compound showed significant improvements in the activity of membrane-bound ATPases and antioxidant enzymes compared to untreated controls. This suggests that the compound may help restore normal enzyme function impaired by diabetes .

| Study | Animal Model | Treatment | Results |

|---|---|---|---|

| Gayathri & Kannabiran (2012) | Streptozotocin-induced diabetic rats | 500 μg/kg/day of this compound | Increased ATPase activity; improved antioxidant status |

類似化合物との比較

2-ヒドロキシ-6-メトキシ安息香酸は、次のような他の類似化合物と比較できます。

サリチル酸: メトキシ基がなく、2-ヒドロキシ-6-メトキシ安息香酸と比較して疎水性が低いです。

p-ヒドロキシ安息香酸: パラ位にヒドロキシル基があり、化学的性質と反応性が異なります。

これらの比較は、2-ヒドロキシ-6-メトキシ安息香酸のユニークな構造的特徴と特性を強調しており、さまざまな科学的および産業的用途において貴重な化合物となっています。

生物活性

2-Hydroxy-6-methoxybenzoic acid, also known as 6-methoxysalicylic acid, is a phenolic compound with notable biological activities. This article reviews its pharmacological properties, including analgesic effects, anti-inflammatory activity, and potential applications in various therapeutic areas.

- Molecular Formula : CHO

- Molecular Weight : 168.147 g/mol

- CAS Number : 3147-64-6

- Melting Point : 134-138 °C

- Density : 1.4±0.1 g/cm³

- Boiling Point : 330.4±27.0 °C at 760 mmHg

Analgesic Effects

Research indicates that this compound exhibits significant analgesic properties. It has been utilized for the determination of acetylsalicylic acid and its metabolite salicylic acid in animal plasma, highlighting its relevance in pain management studies .

Anti-inflammatory Activity

The compound has shown potential anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-κB and MAPK . This makes it a candidate for treating inflammatory conditions.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. It is particularly noted for its efficacy against antibiotic-resistant strains, suggesting its potential as a natural antimicrobial agent .

The biological activities of this compound are mediated through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : It reduces the levels of TNF-α and IL-6, which are critical in inflammatory responses.

- Modulation of Signaling Pathways : The compound affects the NF-κB pathway, leading to decreased expression of inflammatory mediators .

- Antioxidant Activity : It scavenges free radicals, contributing to its protective effects against oxidative stress .

Study on Analgesic Effects

A study conducted by Xu et al. (2009) reported the use of this compound in pharmacokinetic studies involving acetylsalicylic acid. The findings indicated that this compound could enhance the analgesic effects of acetylsalicylic acid through synergistic mechanisms .

Antimicrobial Efficacy Research

Another study explored the antimicrobial properties of this compound against various bacteria and fungi. Results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antimicrobial agents .

Data Summary Table

特性

IUPAC Name |

2-hydroxy-6-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUQLHHARJUJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343682 | |

| Record name | 2-Hydroxy-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3147-64-6 | |

| Record name | 2-Hydroxy-6-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-6-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin and significance of 6-Methoxysalicylic acid?

A: 6-Methoxysalicylic acid has been identified as a natural fumigant present in the root barks of the Securicicidaca longepedunculata plant. [] This compound exhibits biocide effects against insects commonly found in stored grains, highlighting its potential for pest control applications. []

Q2: What is the structural characterization of 6-Methoxysalicylic acid?

A: 6-Methoxysalicylic acid possesses a molecular formula of C8H8O4 with a molecular weight of 168.15 g/mol. [] Its structure has been elucidated using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Gas-Liquid Chromatography (GLC), and 1H-Nuclear Magnetic Resonance (NMR) spectrometry. []

Q3: How has terahertz spectroscopy contributed to understanding 6-Methoxysalicylic acid?

A: Terahertz time-domain spectroscopy (THz-TDS) has been employed to investigate the characteristic absorption spectra of 6-Methoxysalicylic acid and its isomers (3- and 4-methoxysalicylic acid) within the 0.4–3.0 THz range. [] These studies, coupled with density functional theory calculations, provided insights into the vibrational modes, chemical bonds, and weak interactions present in the molecule. []

Q4: What types of weak interactions dominate in 6-Methoxysalicylic acid?

A: Analysis using the Interaction Region Indicator (IRI) and Energy Decomposition Analysis based on Forcefield (EDA-FF) revealed that van der Waals interactions predominantly govern the weak interactions in 6-Methoxysalicylic acid. [] The analysis also highlighted subtle differences in intra- and intermolecular hydrogen bonding patterns among the three isomers. []

Q5: Has 6-Methoxysalicylic acid been investigated for its smooth muscle relaxant properties?

A: Yes, research on Brickellia veronicaefolia extracts identified 6-Methoxysalicylic acid as one of the compounds responsible for inhibiting spontaneous contractions in the guinea-pig ileum. [] Its activity, comparable to that of papaverine, suggests potential therapeutic applications for gastrointestinal disorders. []

Q6: Is there a connection between 6-Methoxysalicylic acid and tannins?

A: Studies on the tannins of Cassia auriculata bark revealed that oxidation of a trimethyl ether derivative with potassium permanganate yielded 2,4-dimethoxybenzoic acid and 6-Methoxysalicylic acid as products. [] This finding suggests a structural relationship between 6-Methoxysalicylic acid and certain tannin components. []

Q7: What are the analytical methods used for quantifying 6-Methoxysalicylic acid?

A: 6-Methoxysalicylic acid has been utilized as an internal standard in high-performance liquid chromatography (HPLC) methods developed for determining the plasma concentration of 10-hydroxycarbamazepine, the active metabolite of oxcarbazepine, in patients with epilepsy. []

Q8: What is the significance of 6-Methoxysalicylic acid in traditional medicine?

A: 6-Methoxysalicylic acid has been isolated from Curculigo orchioides Gaertn, a plant traditionally used in Chinese medicine. [] While its specific role in traditional remedies remains unclear, its presence in Curculigo orchioides hints at potential medicinal properties yet to be fully explored. []

Q9: Has 6-Methoxysalicylic acid been found in other plant species?

A: Yes, 6-Methoxysalicylic acid has been isolated from various plant species, including Securidaca longipedunculata [, ], Curculigo orchioides Gaertn [], Cassia auriculata [], Brickellia veronicaefolia [], Curculigo annamitica Gagnep [], and Solidago virgaurea []. This widespread occurrence suggests a potentially significant role in plant biochemistry and potential applications in various fields.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。